

Unveiling the Structural Landscape of Indole-2-Carboxylates: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: ethyl 5-ethoxy-1H-indole-2-carboxylate

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A detailed examination of the X-ray crystallographic data of ethyl 1H-indole-2-carboxylate and its derivatives offers valuable insights for researchers, scientists, and drug development professionals. While a specific crystallographic analysis for **ethyl 5-ethoxy-1H-indole-2-carboxylate** is not publicly available, a comparative study of structurally similar compounds provides a strong predictive framework for its molecular conformation and crystal packing.

This guide presents a comparative analysis of the crystallographic structures of key indole-2-carboxylate derivatives, offering a basis for understanding the structural nuances that different substituents impart. The data summarized herein is crucial for comprehending intermolecular interactions and informing the design of novel therapeutic agents based on the indole scaffold. Indole derivatives are of significant interest due to their widespread presence in natural products and their diverse pharmacological activities.[\[1\]](#)

Comparative Crystallographic Data

To understand the potential solid-state structure of **ethyl 5-ethoxy-1H-indole-2-carboxylate**, we can analyze the crystallographic data of closely related analogs. The following table summarizes the key crystallographic parameters for ethyl 1H-indole-2-carboxylate, ethyl 5-chloro-1H-indole-2-carboxylate, and 5-methoxy-1H-indole-2-carboxylic acid. These compounds provide a basis for comparing the effects of substitution at the 5-position of the indole ring.

Parameter	Ethyl 1H-indole-2-carboxylate[2] [3]	Ethyl 5-chloro-1H-indole-2-carboxylate[4]	5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 1) [5][6]	5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) [5][6]
Formula	C ₁₁ H ₁₁ NO ₂	C ₁₁ H ₁₀ ClNO ₂	C ₁₀ H ₉ NO ₃	C ₁₀ H ₉ NO ₃
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n	C2/c	P2 ₁ /c
a (Å)	5.5622 (7)	10.570 (3)	13.079 (3)	4.0305 (2)
b (Å)	18.891 (2)	5.617 (2)	7.696 (2)	13.0346 (6)
c (Å)	9.6524 (13)	18.091 (5)	35.185	17.2042 (9)
β (°)	104.454 (13)	105.681 (4)	91.06 (3)	91.871 (5)
Volume (Å ³)	982.1 (2)	1034.0	3540.1 (1)	903.8 (1)
Z	4	4	16	4
Key Interactions	Hydrogen-bonded dimers forming a herringbone pattern.[2][3]	Centrosymmetrically related molecules form dimers via hydrogen bonds.[4]	Ribbons of two independent molecular chains connected by O—H···O and N—H···O hydrogen bonds.[5][6]	Cyclic dimers formed via double O—H···O hydrogen bonds.[5][6]

Experimental Protocols

The determination of the crystal structure for these indole derivatives follows a standardized experimental workflow for single-crystal X-ray diffraction.

Synthesis and Crystallization

The initial step involves the synthesis of the target compound. For instance, ethyl 1H-indole-2-carboxylate can be synthesized by the reaction of 1H-indole-2-carboxylic acid with thionyl

chloride, followed by the addition of ethanol.[2][3] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol.[3][4]

Data Collection

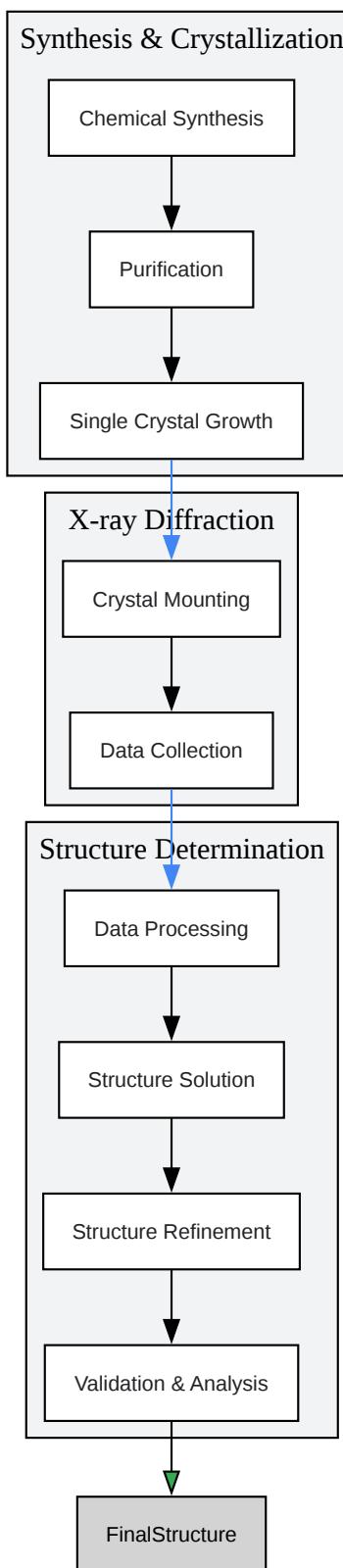
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 153 K or 170 K) to minimize thermal vibrations of the atoms.[2][4] The diffractometer uses a specific X-ray radiation source (e.g., Mo K α radiation) to irradiate the crystal.[2][4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F^2 to improve the agreement between the observed and calculated structure factors.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][4]

Visualizing the Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:



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Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Discussion and Comparison

The presented data reveals that minor modifications to the indole-2-carboxylate scaffold can lead to significant changes in the crystal packing.

- Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers which then arrange into a herringbone pattern.[2][3] This is a common packing motif for planar aromatic molecules.
- The introduction of a chloro group at the 5-position in ethyl 5-chloro-1H-indole-2-carboxylate does not significantly alter the fundamental dimeric association through hydrogen bonds.[4] However, the change in the space group from $P2_1/c$ to $P2_1/n$, along with alterations in the unit cell parameters, indicates a different overall packing arrangement, likely influenced by the size and electronic properties of the chlorine atom.
- In the case of 5-methoxy-1H-indole-2-carboxylic acid, the presence of a carboxylic acid group instead of an ethyl ester leads to different hydrogen bonding patterns, resulting in the formation of two distinct polymorphs.[5][6] Polymorph 1 features ribbon-like structures, while Polymorph 2 exhibits cyclic dimers.[5][6] This highlights the profound impact of the ester versus carboxylic acid functionality on the supramolecular assembly.

Based on this comparative analysis, it is highly probable that **ethyl 5-ethoxy-1H-indole-2-carboxylate** would also crystallize in a monoclinic system and exhibit hydrogen-bonded dimeric structures, similar to its unsubstituted and 5-chloro analogs. The ethoxy group at the 5-position would likely influence the overall crystal packing through steric effects and potential weak intermolecular interactions, leading to unique unit cell parameters. The planarity of the indole ring system is expected to be maintained.

This comparative guide underscores the importance of empirical crystallographic studies for understanding the solid-state properties of drug candidates. While predictions based on analogous structures are valuable, experimental determination remains the gold standard for elucidating the precise three-dimensional arrangement of molecules in the crystalline state.

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